Tilianin is a flavonoid glycoside predominantly found in the plant Dracocephalum moldavica L. It is characterized by its molecular formula and a molecular weight of 446.12 g/mol. This compound exhibits a complex structure featuring multiple hydroxyl groups and a glucoside moiety, which contribute to its diverse biological activities and pharmacological properties . Tilianin has garnered attention for its potential therapeutic applications, particularly in cardioprotection and anti-inflammatory responses.
Tilianin exhibits significant biological activities, including:
Tilianin can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction typically involves:
Chemical synthesis routes may also involve the glycosylation of flavonoid precursors, although this approach is less common compared to natural extraction methods .
Tilianin has several applications across various fields:
Studies have demonstrated that tilianin interacts with multiple biological targets:
These interactions highlight tilianin's potential as a therapeutic agent by modulating key signaling pathways involved in cellular stress responses.
Several compounds share structural similarities with tilianin, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hesperidin | Flavonoid Glycoside | Known for strong antioxidant properties |
Apigenin | Flavonoid | Exhibits anti-cancer effects; lacks glycoside moiety |
Luteolin | Flavonoid | Potent anti-inflammatory effects; more hydrophobic |
Acacetin | Flavonoid | Exhibits neuroprotective effects; simpler structure |
Uniqueness of Tilianin:
Tilianin's unique combination of a glycoside structure with potent cardioprotective and anti-inflammatory activities distinguishes it from other flavonoids. Its specific interactions with CaMKII and TLR4 pathways further enhance its therapeutic potential, making it a valuable candidate for drug development aimed at cardiovascular and inflammatory diseases .
Tilianin biosynthesis occurs through the phenylpropanoid pathway, which transforms phenylalanine into the essential precursor compounds for flavonoid synthesis [22]. The pathway begins with phenylalanine ammonia lyase catalyzing the deamination of phenylalanine to trans-cinnamic acid, followed by cinnamic acid 4-hydroxylase hydroxylating the cinnamic acid to produce p-coumaric acid [22]. The final step in the general phenylpropanoid pathway involves 4-coumarate:CoA ligase converting p-coumaric acid to p-coumaroyl-CoA, which serves as the entry point into flavonoid biosynthesis [22].
The entry of p-coumaroyl-CoA into the flavonoid biosynthesis pathway represents the start of tilianin synthesis, beginning with chalcone formation [22]. Chalcone synthase, a polyketide synthase and the key rate-limiting enzyme in the flavonoid biosynthetic pathway, catalyzes the reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to generate naringenin chalcone [22]. Chalcone isomerase subsequently converts the chalcone to naringenin through either enzymatic action or spontaneous isomerization [22].
The biosynthetic pathway for tilianin involves the conversion of naringenin to apigenin through the action of flavone synthase, which facilitates the desaturation of naringenin [24]. Following this transformation, apigenin 4'-O-methyltransferase introduces a methyl group onto apigenin at the 4' position, producing acacetin [24]. This methylation step is crucial for generating the acacetin aglycone that serves as the direct precursor for tilianin formation [24].
The final and critical step in tilianin biosynthesis involves the addition of a glucose moiety to acacetin through the action of glucosyltransferases [24]. Recent research has identified specific flavonoid O-glycosyltransferases that demonstrate remarkable efficiency in catalyzing this glycosylation reaction [27]. Notably, the flavonoid glycosyltransferase NjUGT73B1 from Nardostachys jatamansi has been shown to efficiently catalyze the glucosylation of acacetin at the 7-OH position to produce tilianin [27].
The glycosyltransferase NjUGT73B1 displays high substrate promiscuity, enabling glucosylation at the 7-OH position of many flavonoids beyond acacetin [27]. Molecular modeling and site-directed mutagenesis studies have revealed that specific amino acid residues including H19, H21, H370, F126, and F127 play crucial roles in the glycosylation ability of NjUGT73B1 [27]. Remarkably, the H19K mutant demonstrated a 50% increase in activity for producing tilianin from acacetin compared to the wild-type enzyme [27].
Research conducted on Agastache mexicana has demonstrated that tilianin accumulation is closely associated with high levels of cell differentiation and morphogenetic responses to plant growth regulators [2]. Analysis of tilianin production in different plant tissues revealed varying concentrations: callus tissues contained 0.15-2.01 milligrams per gram dry weight, shoots contained 4.45 milligrams per gram dry weight, and whole plants achieved 9.77 milligrams per gram dry weight [2]. These findings indicate that tilianin biosynthesis increases with greater tissue organization and developmental complexity [2].
Studies on polyploid induction have revealed significant impacts on tilianin biosynthesis pathways [1]. Tetraploid Agastache mexicana plants with small leaves produced up to 32.964 milligrams per gram dry weight of tilianin, compared to diploid plants which produced only 6.388 milligrams per gram dry weight [1]. This substantial increase in tilianin production in tetraploid plants suggests that chromosome doubling enhances the expression or efficiency of biosynthetic enzymes involved in the tilianin pathway [1].
Biosynthetic Parameter | Measurement | Reference |
---|---|---|
Callus tilianin content | 0.15-2.01 mg/g DW | [2] |
Shoot tilianin content | 4.45 mg/g DW | [2] |
Whole plant tilianin content | 9.77 mg/g DW | [2] |
Diploid plant tilianin content | 6.388 mg/g DW | [1] |
Tetraploid plant tilianin content | 32.964 mg/g DW | [1] |
A comprehensive synthetic approach for tilianin production has been developed using naringin as the starting material [7]. The synthesis pathway involves multiple sequential steps beginning with the conversion of naringin to rhoifolin [7]. In the first step, naringin (10.02 grams, 17.25 millimoles) is dissolved in 100 milliliters of pyridine under argon protection, followed by the addition of iodine (4.45 grams, 17.05 millimoles) and heating to 95 degrees Celsius for 2 hours [7]. This reaction yields rhoifolin with an 82.83% yield after recrystallization with acetone [7].
The synthesis continues with the formation of an intermediate compound, 5,7-dihydroxy-2-(4-methoxy-phenyl)-4H-chromene-4-one, through further chemical transformations [7]. This intermediate serves as a crucial building block for the final tilianin structure [7]. The complete synthetic route demonstrates the feasibility of producing tilianin through chemical means rather than relying solely on plant extraction methods [7].
Chemical glycosylation methods for flavonoid synthesis have been extensively studied using various synthetic strategies [31]. The Koenigs-Knorr reaction, adapted for flavonoids, utilizes 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glucose donor with activated silver oxide as the promoter [31]. This reaction is typically carried out in quinoline, pyridine, or dichloromethane, yielding glycosylated products in 30-70% yields depending on the specific flavonoid substrate [31].
An alternative glycosylation approach employs phase-transfer methodology in a chloroform-water system, which offers several advantages over traditional methods [31]. This technique provides comparable yields to the Koenigs-Knorr reaction while avoiding the need for large amounts of silver oxide and the associated disposal concerns [31]. The phase-transfer method also demonstrates reduced sensitivity to moisture and requires less stringent reaction conditions [31].
Research has explored the development of semi-synthetic derivatives based on the tilianin structure to enhance biological properties [10]. Chemical transformations including methylation, allylation, and prenylation have been applied to related flavonoid glycosides such as isovitexin [10]. These modifications include the synthesis of 4',5,7-O-trimethylisovitexin, 4'-O-allylisovitexin, 4',7-O-diallylisovitexin, 4'-O-prenylisovitexin, and 8-C-prenyl-4',7-O-diprenylisovitexin derivatives [10].
Chemo-enzymatic synthesis approaches have been developed for producing acacetin derivatives that can serve as precursors for tilianin synthesis [48]. The process utilizes rhoifolin as an intermediate, which is prepared from naringin through oxidation with iodine and pyridine at 95 degrees Celsius [48]. Subsequent acetylation, followed by enzymatic deacetylation using Candida antarctica lipase B, achieves excellent yields of 98% [48]. The final steps involve methylation using in-situ formed diazomethane and acid-catalyzed deglycosylation to obtain the desired acacetin precursor [48].
Advanced synthetic methodologies have employed glycosyl trifluoroacetimidates as effective glucose donors for flavonoid glycosylation [50]. This approach involves highly regioselective removal of 7-O-acyl groups from peracylated flavones using thiophenol and imidazole in N-methyl-2-pyrrolidinone [50]. Subsequent glycosylation with glycosyl trifluoroacetimidates in the presence of boron trifluoride etherate, followed by cautious deprotection under basic conditions, affords the desired 7-O-flavonoid glycosides in satisfactory yields [50].
Synthetic Method | Yield Range | Key Reagents | Advantages |
---|---|---|---|
Koenigs-Knorr reaction | 30-70% | Silver oxide, glucosyl bromide | Established methodology |
Phase-transfer glycosylation | 30-70% | Chloroform-water system | Moisture tolerance |
Trifluoroacetimidate method | Variable | BF₃·Et₂O, glycosyl donors | High regioselectivity |
Enzymatic deacetylation | 98% | Candida antarctica lipase B | Excellent selectivity |
The extraction of tilianin from plant materials has been extensively studied using various solvent systems and extraction techniques [13]. Methanolic extraction has proven most effective for tilianin recovery, with higher concentrations obtained from plant material dried at temperatures of 90, 50, 40, and 22 degrees Celsius, followed by material dried at 100 degrees Celsius [13]. Conversely, plant material dried at 180 degrees Celsius and extracts prepared with ethanol-water mixtures (7:3 ratio) showed significantly lower tilianin concentrations [13].
Ionic liquid-based ultrasonic-assisted extraction represents a significant advancement in tilianin extraction methodology [33]. The technique employs 1-butyl-3-methylimidazolium bromide-methanol-based ultrasonic-assisted extraction for simultaneous extraction of tilianin and acacetin from Agastache rugosa [33]. This method demonstrates superior efficiency, higher reproducibility, and environmental friendliness compared to traditional extraction methods [33]. The optimized conditions achieve average recoveries of 96.93% for tilianin and 97.88% for acacetin [33].
Tilianin purification employs reverse-phase high-performance liquid chromatography with various column configurations and mobile phase systems [34]. An INNO C18 column (25 centimeters × 4.6 millimeters, 5 micrometers) with gradient elution using 0.5% acetic acid in water and acetonitrile has proven effective [34]. The elution conditions involve 75% aqueous phase from 0 to 5 minutes, decreasing to 30% at 20 minutes, 0% from 30 to 40 minutes, returning to 75% at 41 minutes, and maintaining this composition until 50 minutes [34].
Counter-current chromatography has emerged as a powerful technique for tilianin purification and scale-up operations [16] [17]. Using a solvent system of n-hexane-ethyl acetate-ethanol-water (1:4:1:5, volume ratios) in reversed phase mode, researchers successfully separated 2.07 grams of crude sample [17]. Three consecutive separations produced 380 milligrams of tilianin in 75 minutes with purities of 98.3% as analyzed by high-performance liquid chromatography [17].
The implementation of rectangular horizontal tubing in counter-current chromatography has doubled separation efficiency compared to conventional circular tubing [16] [17]. This technological advancement achieved a total throughput improvement of 138 times (from 12 milligrams per hour to 1.66 grams per hour) while increasing column volume by only 46.5 times (from 15.5 milliliters to 720 milliliters) [17]. The rectangular horizontal tubing configuration demonstrates significant potential for large-scale industrial applications [16].
Large-scale tilianin extraction from Dracocephalum moldavica involves systematic optimization of extraction parameters [14]. The aerial parts (90 kilograms) are air-dried, powdered, and refluxed three times with 40% ethanol at 100 degrees Celsius [14]. The combined ethanol solution is filtered and evaporated under reduced pressure to yield a crude extract (3.2 kilograms), which undergoes partitioning using column chromatography with HPD600 resin [14]. Sequential elution with water, 50% ethanol, and 70% ethanol, followed by silica gel column purification, ultimately yields 280 milligrams of tilianin with 99% purity [14].
Quantitative analysis of tilianin employs validated high-performance liquid chromatography methods with ultraviolet detection [35]. An InertSustain reverse-phase C18 column with methanol and 0.2% acetic acid as gradient elution mobile phase at 332 nanometers detection wavelength provides optimal separation [35]. The flow rate of 0.8 milliliters per minute and column temperature of 30 degrees Celsius ensure reproducible results [35]. Under optimized conditions, tilianin displays excellent linearity in the range of 0.0595-4.76 micrograms per milliliter [35].
Thin layer chromatography serves as an effective qualitative identification method for tilianin in plant extracts [40]. The technique employs a mixture of chloroform-methanol (5:1) as developing solvent on high-performance silica gel precoated plates, with aluminum trichloride as the chromogenic agent [40]. This method provides reliable qualitative identification suitable for routine quality control applications [40].
Extraction Method | Source Material | Yield/Purity | Key Parameters |
---|---|---|---|
Methanolic extraction | Agastache mexicana | Variable by drying temp | 22-100°C optimal |
Ionic liquid extraction | Agastache rugosa | 96.93% recovery | 1-butyl-3-methylimidazolium bromide |
Counter-current chromatography | Dracocephalum moldavica | 98.3% purity | n-hexane:ethyl acetate:ethanol:water |
HPD600 resin purification | Dracocephalum moldavica | 99% purity | Sequential ethanol elution |
HPLC purification | Various sources | >98% purity | C18 column, gradient elution |